

2-chloro-N-propylacetamide molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-chloro-N-propylacetamide**

Cat. No.: **B077628**

[Get Quote](#)

An In-depth Technical Guide to **2-chloro-N-propylacetamide**

This document provides a comprehensive overview of the chemical and physical properties of **2-chloro-N-propylacetamide**, including its molecular structure, formula, and relevant physicochemical data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Formula

2-chloro-N-propylacetamide is a chemical compound classified as a substituted acetamide. It is characterized by a propyl group attached to the nitrogen atom of an acetamide that is substituted with a chlorine atom at the alpha-carbon position.

- Molecular Formula: C₅H₁₀ClNO[1][2][3][4]
- Molecular Weight: 135.59 g/mol [1][2][3]
- CAS Number: 13916-39-7[1][2][3][4]
- Canonical SMILES: CCCNCC(=O)Cl
- InChI Key: SHWUYQDIJUWTPM-UHFFFAOYSA-N[2][5]

Physicochemical and Computational Data

The following table summarizes key quantitative data for **2-chloro-N-propylacetamide**. This information is crucial for its application in experimental settings, including reaction planning and purification.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ ClNO	[1] [2] [3] [4]
Molecular Weight	135.59 g/mol	[1] [2] [3]
Physical Form	Solid, Powder, or Liquid	[2] [4]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[1]
LogP (octanol-water partition coefficient)	0.7514	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bonds	3	[1]

Synthesis Protocol

The synthesis of **2-chloro-N-propylacetamide** can be achieved through the acylation of propylamine with chloroacetyl chloride. This is a standard method for forming N-substituted chloroacetamides.[\[6\]](#)

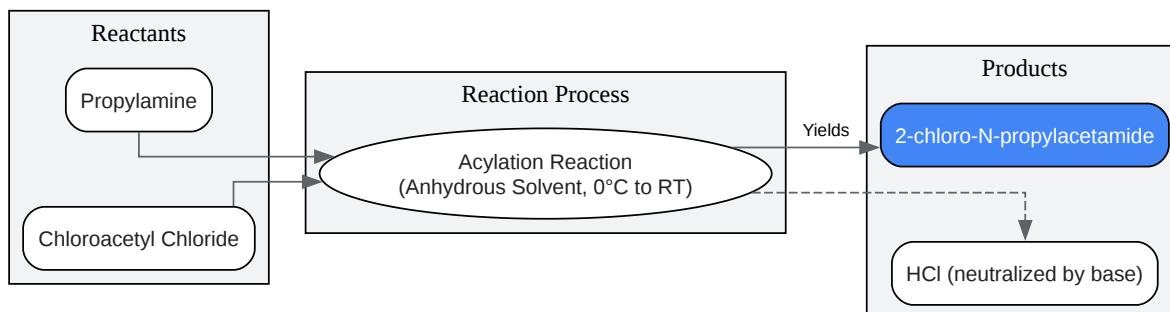
Experimental Protocol: Synthesis of 2-chloro-N-propylacetamide

Materials:

- Propylamine
- Chloroacetyl chloride
- Anhydrous solvent (e.g., dichloromethane, diethyl ether)

- A base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct
- Stirring apparatus
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve propylamine (1.0 equivalent) and a base (1.1 equivalents) in an anhydrous solvent.
- Cool the flask to 0 °C using an ice bath.
- Slowly add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2-chloro-N-propylacetamide**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological and Chemical Reactivity

Chloroacetamides are recognized for their biological activities, including use as herbicides and antimicrobial agents.^{[6][7][8]} The presence of the chlorine atom on the alpha-carbon is often crucial for their biological efficacy.^[9] The compound serves as a versatile building block in organic synthesis. For instance, the chlorine atom can be displaced by nucleophiles, as demonstrated in the reaction of **2-chloro-N-propylacetamide** with a primary amine to form N-substituted 2-aminoacetamides.^[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-chloro-N-propylacetamide** from its primary reactants.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-N-propylacetamide AldrichCPR 13916-39-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. leapchem.lookchem.com [leapchem.lookchem.com]
- 5. 2-Chloro-N-propylacetamide AldrichCPR 13916-39-7 [sigmaaldrich.com]
- 6. ijpsr.info [ijpsr.info]
- 7. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography [mdpi.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-chloro-N-propylacetamide molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077628#2-chloro-n-propylacetamide-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com